molecular formula C11H15Cl2N3O2 B13104796 Methyl5-chloro-6-(piperazin-1-yl)nicotinatehydrochloride

Methyl5-chloro-6-(piperazin-1-yl)nicotinatehydrochloride

Cat. No.: B13104796
M. Wt: 292.16 g/mol
InChI Key: FZUCVSFMLCXCPZ-UHFFFAOYSA-N
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Description

Methyl5-chloro-6-(piperazin-1-yl)nicotinatehydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl5-chloro-6-(piperazin-1-yl)nicotinatehydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide various pathways to obtain the desired piperazine derivatives with high yields and purity.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of less toxic compounds and improved yields are key considerations in the industrial production of such compounds .

Chemical Reactions Analysis

Types of Reactions: Methyl5-chloro-6-(piperazin-1-yl)nicotinatehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to create new derivatives with improved properties .

Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like PhSH (thiophenol) for deprotection steps .

Major Products Formed: The major products formed from these reactions are various substituted piperazine derivatives, which can be further modified to enhance their biological activity. These derivatives are often evaluated for their potential therapeutic applications .

Scientific Research Applications

Methyl5-chloro-6-(piperazin-1-yl)nicotinatehydrochloride has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is studied for its potential anticancer, antimicrobial, and antifungal activities . The compound’s ability to interact with various biological targets makes it a valuable candidate for drug development and therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl5-chloro-6-(piperazin-1-yl)nicotinatehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, piperazine derivatives are known to act as dopamine and serotonin antagonists, which can be useful in treating various neurological disorders .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Methyl5-chloro-6-(piperazin-1-yl)nicotinatehydrochloride include other piperazine derivatives such as 2-oxopyrazine (Olaparib), 2-aminopyrimidine (Imatinib, Abemaciclib, Palbociclib, and Rociletinib) . These compounds share similar structural features and biological activities.

Uniqueness: What sets this compound apart is its unique combination of the piperazine moiety with the nicotinate group, which enhances its biological activity and therapeutic potential. This unique structure allows for specific interactions with molecular targets, making it a promising candidate for further research and development .

Properties

Molecular Formula

C11H15Cl2N3O2

Molecular Weight

292.16 g/mol

IUPAC Name

methyl 5-chloro-6-piperazin-1-ylpyridine-3-carboxylate;hydrochloride

InChI

InChI=1S/C11H14ClN3O2.ClH/c1-17-11(16)8-6-9(12)10(14-7-8)15-4-2-13-3-5-15;/h6-7,13H,2-5H2,1H3;1H

InChI Key

FZUCVSFMLCXCPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)N2CCNCC2)Cl.Cl

Origin of Product

United States

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